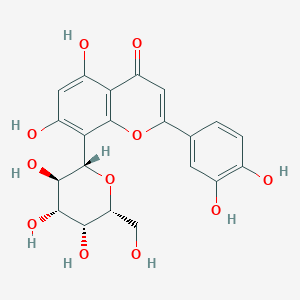
8-C-Galactosylluteolin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-C-Galactosylluteolin is an organic compound with the molecular formula C21H20O11 and a molecular weight of 448.38 g/mol . It is a flavonoid derivative, specifically a glycosylated form of luteolin, which is known for its various biological activities. This compound is primarily used in life sciences research due to its potential therapeutic properties .
Métodos De Preparación
The synthesis of 8-C-Galactosylluteolin involves the glycosylation of luteolin. The synthetic route typically includes the use of galactosyl donors and appropriate catalysts under controlled conditions. Industrial production methods may involve enzymatic glycosylation, which offers higher specificity and yield . detailed synthetic routes and reaction conditions are often proprietary and not widely disclosed in public literature.
Análisis De Reacciones Químicas
8-C-Galactosylluteolin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the glycosyl moiety or the flavonoid core. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
8-C-Galactosylluteolin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and the stability of glycosylated flavonoids.
Biology: The compound is investigated for its antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research focuses on its potential therapeutic effects, including its role in modulating signaling pathways involved in inflammation and cancer.
Mecanismo De Acción
The mechanism of action of 8-C-Galactosylluteolin involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune responses. The compound also interacts with enzymes and receptors, leading to its antioxidant and anti-inflammatory effects .
Comparación Con Compuestos Similares
8-C-Galactosylluteolin is unique due to its specific glycosylation pattern. Similar compounds include:
6-C-Galactosylluteolin: Another glycosylated form of luteolin with different biological activities.
Quercitrin: A glycosylated form of quercetin with similar antioxidant properties.
Apigenin 4’-O-glucoside: A glycosylated flavonoid with anti-inflammatory effects. The uniqueness of this compound lies in its specific glycosylation, which can influence its solubility, stability, and biological activity.
Propiedades
Fórmula molecular |
C21H20O11 |
|---|---|
Peso molecular |
448.4 g/mol |
Nombre IUPAC |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C21H20O11/c22-6-14-17(28)18(29)19(30)21(32-14)16-11(26)4-10(25)15-12(27)5-13(31-20(15)16)7-1-2-8(23)9(24)3-7/h1-5,14,17-19,21-26,28-30H,6H2/t14-,17+,18+,19-,21+/m1/s1 |
Clave InChI |
PLAPMLGJVGLZOV-UBLYIXNCSA-N |
SMILES isomérico |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















